molecular formula ErSi2 B1143583 Erbium silicide CAS No. 12434-16-1

Erbium silicide

Numéro de catalogue B1143583
Numéro CAS: 12434-16-1
Poids moléculaire: 223.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Erbium Silicide (ErSi) is a compound of the rare-earth metal erbium and silicon . It has unique physicochemical properties and is a source of new materials for various engineering applications . For example, it possesses high reflectivity in the infrared region, thermal stability, and hardness, making it promising for creating mirrored surfaces . It also has good epitaxial properties on silicon, germanium, and SiGe alloys, and a low Schottky barrier (0.3–0.4 eV), permitting the use of silicide films to produce transistors, infrared sensors, ohmic and rectifying contacts .


Molecular Structure Analysis

Erbium Silicide nanowires formed on Si substrates are promising candidates for one-dimensional devices due to their low resistivities and low Schottky barrier heights with Si . These nanowires are fabricated by a self-assembly growing process achieved by simple spin-coating and post-annealing processes .


Chemical Reactions Analysis

The formation of Erbium Silicide is a result of the reaction between erbium and silicon . This reaction can be influenced by the presence of a contamination layer at the metal-Si or silicide-Si interface . The contamination layer has a high activation energy for dissolution relative to that for silicide growth .


Physical And Chemical Properties Analysis

Erbium Silicide has unique physical and chemical properties. It has high reflectivity in the infrared region, thermal stability, and hardness . It also has high Hall coefficients at high temperatures, low thermal resistance coefficients, and acceptable thermal expansion coefficients and resistivity .

Applications De Recherche Scientifique

  • Physical Properties and Phase Diagram : Erbium silicide has been investigated for its phase diagram and physical properties. Research reveals the existence of five intermetallic compounds in the Er-Si system and the paths of formation and phase transformation temperatures of all intermetallic compounds have been determined. The study also explored the electrical resistivity and thermal expansion of erbium silicides up to 1050°C (Luzan, Listovnichii, Buyanov, & Martsenyuk, 1996).

  • Film Fabrication and Electrical Properties : Epitaxial erbium silicide films have been created on Si(111) surfaces. These films exhibit continuous, monocrystalline characteristics and have significant implications in electrical properties like resistivity and Hall coefficient. The feasibility of molecular beam epitaxy (MBE) Si overgrowth on ErSi2−x has been demonstrated, suggesting potential applications in multilayer structures (Duboz et al., 1989).

  • Growth and Characterization of Epitaxial Films : The molecular beam epitaxy growth of erbium silicide on (111) silicon surfaces and their characterization, including resistivity and Hall coefficient studies, indicate potential applications in electronic devices. The research also highlights the anomalies in resistivity and Hall coefficient at low temperatures due to magnetic ordering of erbium atoms (d'Avitaya et al., 1990).

  • Nanostructure Formation : The growth of erbium silicide on Si(1 0 0) surfaces leads to the formation of nanowires, which are investigated for their atomic-scale structures and implications in understanding the growth behaviors of Er silicide on silicon surfaces (Cai et al., 2002).

  • Application in Schottky Barrier MOSFETs : Erbium silicide has been used as source and drain contacts in low Schottky barrier MOSFETs on silicon-on-insulator substrates. This research emphasizes its role in enhancing the performance of these devices, indicating its significance in semiconductor technology (Łaszcz et al., 2006).

  • Electronic Transport Properties : Studies on the electrical parallel and perpendicular transport in epitaxial erbium silicide films reveal its metallic nature and the influence of magnetic effects on its resistivity and Hall coefficient. This research is pivotal for understanding its electronic transport properties for potential applications (Duboz, Badoz, d'Avitaya, & Chroboczek, 1989).

Mécanisme D'action

The mechanism of action of Erbium Silicide involves the diffusion of silicon in the layered metal silicide . The diffusion of silicon is found to be extraordinarily anisotropic, with the migration barrier associated with silicon diffusing across erbium planes nearly four times larger than within the silicon planes .

Safety and Hazards

Erbium Silicide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and in contact with water, it releases flammable gases which may ignite spontaneously . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

The future directions of Erbium Silicide research could involve further investigation into its synthesis process, particularly in relation to the reduction of surface pitting . Additionally, more research could be conducted into its physical and chemical properties, as well as its potential applications in various engineering fields .

Propriétés

InChI

InChI=1S/Er.Si2/c;1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBTGARRRPPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]#[Si].[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ErSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbium silicide

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